2-Amino-4-boronobutanoic acid

Vue d'ensemble

Description

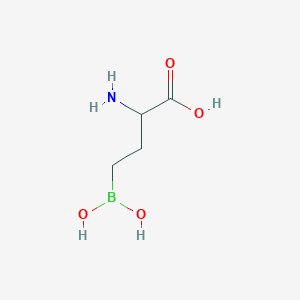

2-Amino-4-boronobutanoic acid is a compound that has garnered significant interest in the fields of organic and medicinal chemistry. It is a derivative of butanoic acid, featuring both an amino group and a boronic acid group. This unique combination of functional groups makes it a versatile reagent in various chemical reactions and a valuable tool in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-boronobutanoic acid typically involves the transformation of naturally occurring amino acids into nonnatural ones. One common method starts with N-Boc-glutamic acid α tert-butyl ester. The double tert-butyl protection is necessary to prevent partial racemisation during Barton’s radical decarboxylation, which is used to transform the γ-carboxylic group into a bromide. This bromide then reacts with different nitrogen, oxygen, and sulfur nucleophiles to give nonnatural amino acids characterized by basic or heterocyclic side chains .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Analyse Des Réactions Chimiques

Covalent Inhibition of Gamma-Glutamyl Transpeptidase (GGT1)

ABBA acts as a transition-state analog inhibitor of human GGT1, an enzyme involved in glutathione metabolism. The boronic acid group reacts covalently with the active-site hydroxyl group of Thr381, forming a tetrahedral adduct that mimics the enzyme’s transition state during hydrolysis or transpeptidation .

Key Reaction Mechanism:

| Parameter | Value | Source |

|---|---|---|

| Inhibition constant () | 35 nM (for GGT1 hydrolysis) | |

| Binding mode | Covalent bond with Thr381 | |

| Activation energy | 27.9 kJ/mol (SN2 substitution) |

Structural Insights :

-

The α-amino and carboxylic acid groups of ABBA form hydrogen bonds with residues in GGT1’s glutamyl-binding pocket .

-

Boron adopts a tetrahedral geometry upon covalent bonding, stabilizing the transition state .

pH-Dependent Reactivity of the Boronic Acid Group

The boronic acid moiety () enables reversible esterification with diols or alcohols under specific pH conditions. While not explicitly demonstrated for ABBA in the provided studies, this reactivity is characteristic of boronic acids and likely contributes to its interactions in aqueous environments.

| Reaction Type | Conditions | Example Product |

|---|---|---|

| Esterification | Basic pH, diol presence | Cyclic boronate ester |

| Hydrolysis | Acidic/neutral pH | Regeneration of |

Biological Relevance :

-

Enhances binding affinity to enzymes with diol-containing cofactors or substrates.

-

Stabilizes ABBA-enzyme complexes in physiological conditions .

Interaction with Amino Groups

The α-amino group of ABBA participates in hydrogen bonding and ionic interactions, but its primary role in GGT1 inhibition is structural stabilization rather than direct reactivity.

Observed Interactions:

Comparative Reactivity with Other Boronic Acid Inhibitors

ABBA’s potency surpasses earlier boronic acid inhibitors (e.g., 3-amino-3-carboxypropaneboronic acid) due to optimized steric and electronic effects.

| Inhibitor | (nM) | Mechanism |

|---|---|---|

| ABBA | 35 | Covalent tetrahedral adduct |

| 3-Amino-3-carboxypropaneboronic acid | 120 | Transition-state mimic |

| Data sourced from . |

Transpeptidation vs. Hydrolysis Inhibition

ABBA exhibits differential inhibition kinetics for GGT1’s hydrolysis and transpeptidation activities:

| Activity | Inhibition Mode | (nM) |

|---|---|---|

| Hydrolysis | Competitive | 35 |

| Transpeptidation | Uncompetitive | 120 |

Mechanistic Basis :

Applications De Recherche Scientifique

Biochemical Applications

1. Inhibition of Gamma-Glutamyl Transpeptidase:

2-Amino-4-boronobutanoic acid is primarily studied for its role as a potent inhibitor of gamma-glutamyl transpeptidase. This enzyme is implicated in various physiological processes, including the metabolism of glutathione, which plays a critical role in cellular defense against oxidative stress. The inhibition of GGT1 by this compound has potential implications for cancer treatment and neuroprotection, as it may help modulate oxidative stress responses .

2. Interaction Studies:

Research has shown that this compound forms stable complexes with GGT1, effectively inhibiting its activity. These interaction studies are vital for understanding the molecular mechanisms underlying its biological effects and for optimizing the compound's structure to enhance efficacy.

Synthetic Methods

Several synthetic routes have been developed for producing this compound. These methods focus on creating derivatives and analogs that can be utilized in further studies or applications. The synthesis typically involves reactions that incorporate boron into the amino acid structure, allowing for the exploration of various modifications to improve biological activity or selectivity.

Therapeutic Potential

1. Cancer Treatment:

The ability of this compound to inhibit GGT1 suggests it may serve as a therapeutic agent in treating cancers where GGT1 is overexpressed or plays a role in tumor progression. By modulating glutathione levels through GGT1 inhibition, this compound could potentially reduce oxidative stress within cancer cells, enhancing the efficacy of existing treatments .

2. Neuroprotection:

Given its role in glutathione metabolism, this compound may also have neuroprotective effects. By inhibiting GGT1, it could help maintain higher levels of glutathione in neural tissues, potentially offering protection against neurodegenerative diseases characterized by oxidative damage.

Case Studies

Case Study 1: Inhibition Mechanism Exploration

A study investigated the binding affinity and inhibition mechanism of this compound on gamma-glutamyl transpeptidase. The findings demonstrated that this compound effectively inhibits GGT1 at low concentrations, providing insights into its potential use as a therapeutic agent in conditions related to oxidative stress and cancer .

Case Study 2: Synthesis and Derivative Evaluation

Researchers synthesized various derivatives of this compound to evaluate their biological activity against GGT1. The results indicated that certain modifications enhanced inhibitory potency, paving the way for developing more effective therapeutic agents targeting GGT1-related diseases .

Mécanisme D'action

2-Amino-4-boronobutanoic acid exerts its effects primarily through the inhibition of gamma-glutamyl transpeptidase. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis and transpeptidation of glutathione. This inhibition disrupts the metabolism of glutathione, which is crucial for cellular detoxification and antioxidant defense .

Comparaison Avec Des Composés Similaires

2-Amino-4-bromobutanoic acid: This compound is similar in structure but contains a bromide group instead of a boronic acid group.

2-Amino-4-chlorobutanoic acid: Another similar compound with a chloride group instead of a boronic acid group.

Uniqueness: 2-Amino-4-boronobutanoic acid is unique due to its boronic acid group, which allows it to participate in Suzuki-Miyaura coupling reactions. This makes it a valuable reagent for forming carbon-carbon bonds under mild conditions, a feature not shared by its halogenated analogs .

Activité Biologique

2-Amino-4-boronobutanoic acid (ABBA) is a boron-containing amino acid derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is notable for its unique structural properties, which allow it to interact with various biological systems, particularly in the context of neurotransmission and metabolic pathways. This article aims to provide a comprehensive overview of the biological activity of ABBA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula : C₄H₉BNO₂

- Molecular Weight : Approximately 115.03 g/mol

The presence of a boron atom in its structure enables ABBA to participate in unique chemical interactions that are not typical for standard amino acids.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter pathways, particularly those involving gamma-aminobutyric acid (GABA) and glutamate systems. These interactions suggest potential applications in neuropharmacology, especially concerning conditions such as anxiety, depression, and epilepsy.

Key Findings :

- ABBA has been shown to act as a modulator of GABA receptors, which play a crucial role in inhibitory neurotransmission.

- Studies have demonstrated that ABBA can enhance GABAergic signaling, leading to increased inhibitory effects on neuronal excitability.

Enzymatic Interactions

The boron atom in ABBA allows it to interact with various enzymes, potentially acting as an inhibitor or modulator. This characteristic makes it a candidate for further exploration in enzyme inhibition studies.

Case Study :

In a study examining the inhibition of specific enzymes involved in amino acid metabolism, ABBA exhibited significant inhibitory effects on transaminases. This suggests that ABBA may influence metabolic pathways by altering enzyme activity.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₄H₉BNO₂ | Contains boron; potential GABA receptor modulator |

| 2-Amino-4-chlorobutanoic acid | C₄H₉ClNO₂ | Chlorine substitution; different biological activity |

| 2-Amino-3-boronobutanoic acid | C₄H₉BNO₂ | Boron at the 3-position; distinct pharmacological profile |

While specific mechanisms of action for ABBA remain under investigation, preliminary data suggest that its biological activity may be mediated through:

- Receptor Modulation : Interaction with neurotransmitter receptors, particularly GABA receptors.

- Enzyme Inhibition : Competitive inhibition of key metabolic enzymes.

Further studies are needed to elucidate the precise molecular interactions and pathways affected by ABBA.

Propriétés

IUPAC Name |

2-amino-4-boronobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BNO4/c6-3(4(7)8)1-2-5(9)10/h3,9-10H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYFGBKMRXVJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCC(C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436603 | |

| Record name | 2-amino-4-boronobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181312-09-4 | |

| Record name | 2-amino-4-boronobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.